3-Chloroisoquinoline 2-oxide
Description
Importance of Isoquinoline (B145761) N-Oxides in Contemporary Heterocyclic Chemistry
Isoquinoline N-oxides are a class of heterocyclic compounds that have garnered considerable attention in the fields of organic synthesis and medicinal chemistry. researchgate.netrsc.org The isoquinoline core, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif present in numerous natural products, particularly alkaloids, and synthetic molecules with significant biological activity. nih.govscispace.com The introduction of an N-oxide functionality to the isoquinoline scaffold profoundly alters its electronic properties and reactivity, making these compounds versatile intermediates. researchgate.net
The N-oxide group enhances the polarity of the molecule and can influence properties like water solubility. researchgate.net In medicinal chemistry, isoquinoline N-oxides and their derivatives are investigated for a wide range of pharmacological effects, including anticancer, antiviral (specifically against HIV), and antifungal properties. nih.govresearchgate.net In synthetic chemistry, they serve as pivotal synthons for the construction of more complex, functionalized isoquinoline derivatives. researchgate.net The N-oxide group can activate the heterocyclic ring for various transformations, including C-H functionalization, cycloaddition reactions, and deoxygenative functionalization, providing access to a diverse array of substituted isoquinolines that would be difficult to synthesize through other routes. researchgate.netbeilstein-journals.org
Overview of Halogenated Isoquinoline N-Oxide Frameworks in Chemical Research
The strategic placement of a halogen atom on the isoquinoline N-oxide framework creates a highly valuable class of chemical intermediates. Halogens, such as chlorine, act as effective leaving groups, rendering the carbon atom to which they are attached susceptible to nucleophilic attack. researchgate.netshahucollegelatur.org.in This reactivity is a cornerstone of their utility in synthetic research.
The presence of the N-oxide functionality further modulates the reactivity of the ring. For instance, the N-oxide group enhances the electrophilicity of the C-1 and C-3 positions, making halogens at these positions particularly prone to displacement. thieme-connect.de This allows for the regioselective introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates. shahucollegelatur.org.inthieme-connect.de Consequently, halogenated isoquinoline N-oxides are not merely derivatives but are key building blocks for creating molecular diversity, enabling the synthesis of libraries of compounds for drug discovery and materials science. researchgate.netnih.gov Research in this area focuses on developing new halogenation methods and exploring the scope of subsequent substitution and coupling reactions. researchgate.net
Research Trajectory and Scope of 3-Chloroisoquinoline (B97870) 2-oxide within Organic Synthesis
Within the broader class of halogenated isoquinoline N-oxides, 3-Chloroisoquinoline 2-oxide emerges as a compound with a specific and focused role in organic synthesis. Its research trajectory is centered on its utility as a precursor for specifically substituted isoquinoline derivatives.
The primary method reported for its synthesis is the direct oxidation of 3-chloroisoquinoline, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). prepchem.com This straightforward preparation makes it an accessible starting material for further transformations.
The chemical reactivity and synthetic scope of this compound are largely defined by two key transformations. The first is its susceptibility to rearrangement reactions. It has been documented that the reaction of this compound with acetic anhydride (B1165640) does not lead to substitution at the chlorine-bearing carbon, but instead yields 3-chloro-4-acetoxyisoquinoline as the major product. researchgate.net This highlights its role as an intermediate for introducing functionality at the C-4 position, a transformation that complements other substitution patterns. The second key aspect of its reactivity is the potential for nucleophilic aromatic substitution at the C-3 position, where the chloride acts as a leaving group, a characteristic reaction for halo-N-heterocycles. thieme-connect.de This dual reactivity makes this compound a specific tool for chemists aiming to synthesize 3,4-disubstituted isoquinolines or other complex heterocyclic systems.
Research Findings: Synthesis and Reactions
The following tables summarize key research findings related to the synthesis and reactivity of this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Conditions | Product | Ref. |
| 3-Chloroisoquinoline | m-Chloroperbenzoic acid (m-CPBA) | Benzene | Ambient Temperature | This compound | prepchem.com |
Table 2: Reactions of this compound
| Reactant | Reagent(s) | Conditions | Major Product(s) | Reaction Type | Ref. |
| This compound | Acetic anhydride | - | 3-Chloro-4-acetoxyisoquinoline | Rearrangement | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
46038-05-5 |
|---|---|
Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-chloro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6ClNO/c10-9-5-7-3-1-2-4-8(7)6-11(9)12/h1-6H |
InChI Key |
IAZNEBKJQPVSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=[N+](C(=CC2=C1)Cl)[O-] |
Origin of Product |
United States |
Reactivity Profiles and Chemical Transformations of 3 Chloroisoquinoline 2 Oxide
Nucleophilic Substitution Reactions Involving the N-Oxide Moiety and Halogen Substituents
The presence of the N-oxide functional group in the isoquinoline (B145761) ring system significantly influences its reactivity, particularly in nucleophilic substitution reactions. This section explores how the N-oxide moiety facilitates the displacement of halogen substituents and the mechanistic pathways governing these transformations.
The N-oxide group in isoquinoline derivatives enhances the reactivity of the molecule towards nucleophilic attack. This is especially true for positions α and γ to the nitrogen atom (C1 and C3). The electron-withdrawing nature of the N-oxide function makes the heterocyclic ring more electron-deficient, thereby activating it for nucleophilic substitution. iust.ac.ir
Specifically, in 3-chloroisoquinoline (B97870) 2-oxide, the N-oxide group facilitates the displacement of the chlorine atom at the C-3 position. thieme-connect.de This enhanced reactivity is attributed to the ability of the N-oxide to stabilize the intermediate formed during the nucleophilic attack. The negative charge in the transition state can be delocalized onto the oxygen atom of the N-oxide group, which is not possible in the parent isoquinoline. iust.ac.ir This stabilization lowers the activation energy for the substitution reaction, making the displacement of the 3-chloro substituent more favorable.
An example of this is the displacement of the 3-chloride by hydrazine, which proceeds readily. thieme-connect.de Generally, a halogen at the 1-position of an isoquinoline N-oxide is more easily displaced by a nucleophile than in the corresponding isoquinoline without the N-oxide. thieme-connect.de However, the reactivity at the 3-position is also significantly enhanced.
Nucleophilic substitution reactions on halogenated isoquinoline N-oxides can proceed through different mechanistic pathways. While the traditional SNAr (Substitution Nucleophilic Aromatic) mechanism is common, the SRN1 (Substitution Radical Nucleophilic Unimolecular) mechanism provides an alternative route, particularly under specific reaction conditions. inflibnet.ac.in
The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates. inflibnet.ac.in The key steps of the SRN1 mechanism are:
Initiation: An electron is transferred to the substrate, forming a radical anion. inflibnet.ac.in
Propagation:
The radical anion fragments, losing the halide ion to form an aryl radical. inflibnet.ac.in
This radical then reacts with a nucleophile to form a new radical anion. inflibnet.ac.in
The new radical anion transfers its extra electron to another substrate molecule, regenerating the initial radical anion and forming the substitution product. inflibnet.ac.in
This pathway is distinct from the SNAr mechanism, which involves the formation of a Meisenheimer complex. iust.ac.ir The SRN1 mechanism is often favored in reactions involving photostimulation or the use of strong electron donors. researchgate.net While direct evidence for the SRN1 mechanism in 3-chloroisoquinoline 2-oxide itself is not extensively detailed in the provided search results, the general principles of SRN1 reactions in halogenated aromatic and heteroaromatic systems suggest its possibility. inflibnet.ac.inresearchgate.net The involvement of radical intermediates allows for reactions that might be difficult under standard SNAr conditions. inflibnet.ac.in
Rearrangement Reactions of 3-Chloroisoquinoline N-oxide
The N-oxide functionality in this compound not only activates the ring for substitution but also enables a variety of rearrangement reactions, leading to the formation of new, functionalized isoquinoline derivatives.
A significant rearrangement reaction of this compound is its treatment with acetic anhydride (B1165640). researchgate.netresearchgate.net This reaction primarily yields 3-chloro-4-acetoxyisoquinoline, with only a small amount of 3-chloroisocarbostyril being formed. researchgate.netresearchgate.net This type of rearrangement is analogous to the Boekelheide reaction observed in picoline N-oxides. wikipedia.org
The mechanism likely involves an initial acylation of the N-oxide oxygen by acetic anhydride. lew.ro This is followed by a series of steps, potentially involving a researchgate.netresearchgate.net-sigmatropic rearrangement, that lead to the introduction of the acetoxy group at the C-4 position. wikipedia.orglew.ro The formation of 3-chloro-4-acetoxyisoquinoline demonstrates a synthetically useful transformation, converting the N-oxide into a C-4 functionalized isoquinoline while retaining the chloro-substituent at the C-3 position.
This rearrangement provides a pathway for product diversification, as the resulting 4-acetoxy derivative can be a precursor for other substituted isoquinolines.
Derivatization Strategies for this compound and Related N-Oxides
Beyond substitution and rearrangement, derivatization of this compound can be achieved through the selective transformation of the N-oxide functional group itself.
The N-oxide group can be selectively reduced to the corresponding tertiary amine without affecting other reducible functional groups in the molecule. nih.gov This deoxygenation is a crucial step in many synthetic sequences, as the N-oxide is often introduced to direct the substitution or functionalization of the heterocyclic ring, and its subsequent removal is desired to obtain the final target molecule. iust.ac.ir
Several reagents can accomplish this selective reduction. A notable and efficient reagent for this purpose is titanium(III) chloride (TiCl₃). nih.govresearchgate.net TiCl₃ is known to selectively reduce N-oxides to their parent amines, even in the presence of other sensitive groups like sulfoxides. nih.gov This method is valued for its efficiency and mild reaction conditions. researchgate.net The reduction of the N-oxide in this compound would yield 3-chloroisoquinoline.
This selective reduction is a powerful tool in the synthetic chemist's arsenal, allowing for the strategic use of the N-oxide as an activating and directing group that can be cleanly removed at a later stage.
Carbon-Hydrogen (C-H) Functionalization Reactions
The C-H functionalization of isoquinoline N-oxides represents a powerful strategy for the synthesis of complex isoquinoline derivatives. researchgate.netnih.gov These reactions leverage the N-oxide functionality as an internal directing group, facilitating regioselective transformations that would be challenging to achieve with the parent heterocycle. researchgate.net While specific examples detailing the C-H functionalization of this compound are not extensively documented in the provided results, the general principles of C-H activation in quinoline (B57606) and isoquinoline N-oxides can be extrapolated.
Transition metal catalysis, particularly with palladium, rhodium, and copper, is a cornerstone of these transformations. researchgate.netresearchgate.netacs.org For instance, palladium-catalyzed C-H activation of quinoline N-oxides has been shown to occur at both the C2 and C8 positions, with the regioselectivity influenced by the specific palladium catalyst and reaction conditions. rsc.org DFT studies have shed light on the mechanistic pathways, suggesting that Pd(II)Cl2 can favor C8 activation, while other Pd(II) catalysts might preferentially activate the C2 position. rsc.org
C-H Cyanoalkylation:
While direct C-H cyanoalkylation of this compound is not explicitly described, the reactivity of the isoquinoline N-oxide scaffold suggests its potential as a substrate in such reactions. C-H functionalization reactions provide a direct method for introducing new carbon-carbon bonds, and cyanoalkylation would install a valuable nitrile-containing alkyl group.
Asymmetric C-H Olefination:
Asymmetric C-H olefination is a sophisticated method for introducing chirality and a vinyl group simultaneously. The kinetic resolution of heterobiaryl N-oxides has been achieved through palladium-catalyzed asymmetric C-H olefination, demonstrating the feasibility of creating enantioenriched products from N-oxide precursors. researchgate.net This type of reaction often employs a chiral ligand to control the stereochemical outcome. nih.gov For example, the use of L-pyroglutamic acid as a chiral ligand in Pd(II)-catalyzed atroposelective C-H olefination has yielded atropisomeric anilides with high enantiomeric excess. researchgate.net Similarly, chiral isoquinoline N-oxides themselves can act as organocatalysts in asymmetric reactions, such as the allylation of aldehydes. researchgate.net
Reactions with Aromatic Nitro Olefins
The reaction of isoquinoline N-oxides with aromatic nitro olefins provides a pathway to synthesize C1-benzoyl isoquinolines. rsc.org A study outlines a general procedure where an isoquinoline N-oxide is reacted with an aromatic nitro alkene in the presence of a palladium acetate (B1210297) catalyst in DMSO at elevated temperatures. rsc.org This reaction proceeds via a C-H activation mechanism, leading to the formation of a new carbon-carbon bond at the C1 position of the isoquinoline ring and subsequent transformation of the nitro olefin moiety.
Table 1: Synthesis of C1-Benzoyl Isoquinolines from Isoquinoline 2-oxide and Aromatic Nitro Olefins. rsc.org
| Isoquinoline N-oxide | Aromatic Nitro Olefin | Product | Yield (%) |
| Isoquinoline 2-oxide | 1-methoxy-3-(2-nitrovinyl)benzene | (3-methoxyphenyl)(isoquinolin-1-yl)methanone | 73 |
| Isoquinoline 2-oxide | 1,2-dimethoxy-4-(2-nitrovinyl)benzene | (3,4-dimethoxyphenyl)(isoquinolin-1-yl)methanone | 70 |
The data indicates that this transformation is tolerant of different substitution patterns on the aromatic nitro olefin.
Oxidative Transformations and Dimerization Reactions of Isoquinoline N-Oxides
Isoquinoline N-oxides can undergo various oxidative transformations and dimerization reactions, which expand their synthetic utility.
Oxidative Transformations:
One notable oxidative transformation is the rearomatization of tetrahydroisoquinolines to isoquinolines, where pyridine-N-oxide can be employed as an oxidant. acs.orgnih.gov This process is tolerant of various functional groups and provides a route to C4-functionalized isoquinolines. acs.org Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), can also mediate the oxidative cyclization of ketoximes with alkenes to produce polysubstituted isoquinoline N-oxides. acs.org
Furthermore, the N-oxide functionality can direct regioselective oxidative amination. For instance, the use of an N-oxide has been reported to drive C(6) oxidative amination in the synthesis of certain bioactive compounds. acs.org
Dimerization Reactions:
Dimerization of azine N-oxides, including isoquinoline 2-oxide, can occur under specific conditions. For example, treatment with tert-butyllithium (B1211817) can lead to dimerization. osi.lv In the reaction of 2-pyridyllithium (B95717) with isoquinoline 2-oxide, however, a nucleophilic substitution of hydrogen occurs rather than dimerization. osi.lv Palladium-catalyzed C8 dimerization of quinoline N-oxides has also been reported, highlighting another potential pathway for the coupling of these heterocyclic systems. researchgate.net
Mechanistic Investigations and Advanced Computational Studies
Elucidation of Reaction Mechanisms in the Synthesis and Transformations of Isoquinoline (B145761) N-Oxides
Understanding the step-by-step processes of chemical reactions is fundamental to optimizing synthetic routes and discovering new transformations. For isoquinoline N-oxides, mechanistic studies have focused on transition-metal-catalyzed reactions and cyclization dynamics.
Catalytic Cycles and Intermediates in Transition-Metal-Mediated Processes (e.g., C-H Activation, Rh-Carbene Formation)
Transition-metal catalysis, particularly with rhodium (Rh), has emerged as a powerful tool for the synthesis of multisubstituted isoquinoline N-oxides. organic-chemistry.orgrsc.org A common strategy involves the chelation-assisted C-H activation of substrates like oximes, followed by annulation with diazo compounds. rsc.orgresearchgate.net
The generally accepted mechanism for this transformation involves several key steps:
C-H Activation: The process initiates with a Rh(III)-catalyzed chelation-assisted C-H activation of the starting material, such as an oxime, to form a rhodacyclic intermediate. rsc.org This step is often the rate-determining step of the reaction. organic-chemistry.org
Rh-Carbene Formation: The rhodacyclic intermediate then reacts with a diazo compound, leading to the decomposition of the diazo compound and the formation of a rhodium-carbene species with the release of nitrogen gas (N₂). rsc.orgrsc.org
Migratory Insertion: The newly formed Rh-carbene undergoes migratory insertion to yield a new, larger rhodacyclic complex. rsc.orgrsc.org
Cyclization and Product Release: Subsequent intramolecular cyclization and condensation or protonolysis steps lead to the formation of the isoquinoline N-oxide product and regeneration of the active Rh(III) catalyst. organic-chemistry.orgrsc.org This process often releases water as a byproduct and can proceed without the need for an external oxidant. organic-chemistry.orgrsc.org
These rhodium-catalyzed reactions exhibit a broad substrate scope and offer a direct and efficient route to a variety of isoquinoline and pyridine (B92270) N-oxides. organic-chemistry.orgrsc.org
Bond Cleavage and Formation Dynamics (e.g., N–O/O–H Cleavage in Cyclization Reactions)
The dynamics of bond cleavage, particularly of the N–O bond, are central to the transformations of isoquinoline N-oxides and their synthesis from precursors like oximes. In copper-catalyzed intramolecular cyclizations of (E)-2-alkynylaryl oxime derivatives, the selective cleavage of either the N–O or O–H bond can be triggered by the presence or absence of a hydroxyl protecting group on the oxime. nih.govrsc.org This selectivity allows for the controlled synthesis of either isoquinolines (via N–O bond cleavage) or isoquinoline N-oxides (via O–H bond cleavage). nih.govrsc.orgresearchgate.net
A proposed mechanism for the copper(I)-catalyzed formation of isoquinolines from ortho-alkynylaryl oxime ethers involves an initial intramolecular cyclization to form an intermediate. nih.govrsc.org Subsequent cleavage of the N–O bond and loss of a formaldehyde (B43269) molecule (if the protecting group is methyl) leads to an intermediate that, upon protonation, yields the final isoquinoline product. nih.govrsc.org Control experiments have suggested that this process may not involve a radical pathway. nih.govrsc.org
In another example, the deoxygenation of in situ generated isoquinoline N-oxides can be achieved using carbon disulfide (CS₂). thieme-connect.de This reaction is proposed to proceed through a [3+2] dipolar cycloaddition between the isoquinoline N-oxide and CS₂, followed by homolytic cleavage of N–O and C–S bonds to yield the isoquinoline. thieme-connect.de The involvement of a radical pathway in this deoxygenation step is supported by experiments where the addition of a radical scavenger like TEMPO inhibits the reaction. thieme-connect.de
Theoretical and Computational Chemistry Approaches in Isoquinoline N-Oxide Research
Computational chemistry has become an indispensable tool for studying the reactivity and electronic properties of molecules like 3-chloroisoquinoline (B97870) 2-oxide, providing insights that are often difficult to obtain through experimental methods alone.
Predictive Modeling of Reactivity and Regioselectivity
Computational studies, often employing Density Functional Theory (DFT), are used to model reaction pathways and predict the reactivity and regioselectivity of reactions involving isoquinoline N-oxides. For instance, computational analysis of the Ir(III)-catalyzed amidation of quinoline (B57606) N-oxide has shown that the observed C8 selectivity is due to the relative stability of the reaction intermediates. acs.orgacs.org The calculations revealed that C2-amidation is kinetically unfavorable due to a high activation energy, whereas the C8-amidation pathway has a significantly lower activation barrier. acs.org This difference in stability is attributed to electronic effects within the amido insertion intermediates. acs.org
Similarly, in the [3+2] cycloaddition reaction between a 3,4-dihydroisoquinoline-N-oxide and N-vinylpyrrole, computational studies using the Molecular Electron Density Theory (MEDT) have successfully predicted the observed ortho regioselectivity and endo stereoselectivity. researchgate.net These models can also incorporate solvent effects to provide a more accurate picture of the reaction energetics. researchgate.net Preliminary computational studies on the intramolecular oxidative cyclization of ketoximes to form isoquinoline N-oxides suggest that an ionic pathway is the primary mechanism. acs.org
Analysis of Electronic Effects and Substituent Influence on Reactivity (e.g., Imine Nitrogen Impact)
The electronic properties of the isoquinoline N-oxide ring system, particularly the influence of the electron-withdrawing imine nitrogen and the N-oxide group, play a crucial role in its reactivity. thieme-connect.de The N-oxide group can activate the heterocyclic ring for various transformations. rsc.org
The presence of substituents, such as the chloro group in 3-chloroisoquinoline 2-oxide, can further modulate the electronic landscape and reactivity of the molecule. Computational studies can quantify these electronic effects and predict their impact on reaction outcomes. For example, in the deoxygenative C2-heteroarylation of quinoline N-oxides, the electronic nature of substituents on both the quinoline N-oxide and the coupling partner influences the reaction yield. nih.gov While a detailed computational analysis for this compound is not specified in the provided context, it is understood that the chlorine atom, being an electron-withdrawing group, would significantly affect the electron density distribution in the isoquinoline ring, thereby influencing its reactivity in processes like nucleophilic attack or C-H activation. The imine nitrogen's electron-withdrawing nature is evident in the NMR chemical shifts of adjacent protons and carbons. thieme-connect.de
Computational models have also been used to understand the regioselectivity of enzymatic oxidations of quinoline and isoquinoline. nih.gov These studies highlight the interplay between electronic effects and steric factors in determining the site of reaction. nih.gov For quinoline, while calculations predicted hydroxylation at the 8-position to be electronically favored, experimental results showed a preference for the 3-position, suggesting a strong steric influence from the enzyme's active site. nih.gov In the case of isoquinoline, N-oxidation was the major metabolic pathway, further emphasizing the role of the nitrogen atom in directing reactivity. nih.gov
Applications of 3 Chloroisoquinoline 2 Oxide and Isoquinoline N Oxides As Versatile Synthetic Building Blocks
Precursors for Diverse Substituted and Functionalized Heterocyclic Systems
The inherent reactivity of isoquinoline (B145761) N-oxides makes them ideal starting materials for the synthesis of a multitude of substituted and functionalized heterocyclic compounds. The N-oxide group can act as an internal oxidant or be readily transformed, enabling a broad range of synthetic manipulations.
Synthesis of Novel Isoquinoline Derivatives
Isoquinoline N-oxides are pivotal intermediates in the creation of novel isoquinoline derivatives. rsc.orgsemanticscholar.org Various synthetic methodologies have been developed to introduce a wide range of substituents onto the isoquinoline core. For instance, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides an efficient route to isoquinolines and their corresponding N-oxides. chemicalbook.com This method is notable for its use of water as a solvent and its tolerance of various functional groups, proceeding under mild conditions without the need for additional ligands or organic solvents. chemicalbook.comacs.org By choosing whether to protect the hydroxyl group of the oxime, chemists can selectively cleave either the N–O or O–H bond, leading to the formation of either isoquinolines or isoquinoline N-oxides, respectively.
Another significant approach involves the Goldberg–Ullmann-type coupling reaction, which has been successfully employed to synthesize novel isoquinoline derivatives substituted at the 3-position. rsc.orgsemanticscholar.org This reaction utilizes copper(I) iodide, N,N-dimethylethylenediamine (DMEDA), and potassium carbonate to couple 3-substituted isoquinolines with various amides. rsc.orgsemanticscholar.org The resulting compounds have been characterized by various spectroscopic methods, and in some cases, their fluorescent properties have been investigated. rsc.orgsemanticscholar.org
Furthermore, hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes presents a metal-free method for preparing polysubstituted isoquinoline N-oxides. tandfonline.commdpi.com This reaction, which uses phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant, can produce a variety of N-heterocyclic products. tandfonline.com
The following table summarizes selected synthetic methods for novel isoquinoline derivatives:
| Method | Precursor | Key Reagents/Catalysts | Key Features |
|---|---|---|---|
| Copper-Catalyzed Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Cu(I) | Environmentally friendly (uses water), high atom economy, mild conditions. chemicalbook.comacs.org |
| Goldberg–Ullmann-Type Coupling | 3-substituted isoquinolines | Copper(I) iodide, DMEDA, K2CO3 | Allows for substitution at the 3-position with amides. rsc.orgsemanticscholar.org |
| Hypervalent Iodine-Mediated Oxidative Cyclization | Ketoximes and alkenes | PIFA | Metal-free approach to polysubstituted isoquinoline N-oxides. tandfonline.commdpi.com |
Construction of Biaryl Compounds (e.g., 1,1'-Biisoquinolines)
Isoquinoline N-oxides also serve as precursors for the synthesis of biaryl compounds, most notably 1,1'-biisoquinolines. These axially chiral biaryl compounds are of significant interest as ligands in asymmetric catalysis. One synthetic strategy involves the treatment of isoquinoline N-oxides with potassium tert-butoxide (K(OtBu)) and azobisisobutyronitrile (AIBN) in solvents like DMF or THF. This method has been successfully used to prepare various substituted 1,1'-biisoquinolines, including 3,3'-dimethyl-, 5,5'-dichloro-, and 6,6'-dibromo-1,1'-biisoquinoline, with yields ranging from 54–77%. A similar reaction using lithium tert-butoxide (Li(OtBu)) in chlorobenzene at 120 °C has also been reported to yield 1,1'-biisoquinoline. rsc.org
The resulting 1,1'-biisoquinolines can be further oxidized to their corresponding N,N'-dioxides using reagents like peracetic acid or m-chloroperbenzoic acid (MCPBA). These 1,1'-biisoquinoline N,N'-dioxides have found applications as enantioselective organocatalysts. rsc.org
Formation of Complex Polycyclic and Fused-Ring Structures
The reactivity of the isoquinoline nucleus, particularly when activated by an N-oxide group, allows for its incorporation into more complex polycyclic and fused-ring systems. These structures are of interest due to their presence in numerous natural products and pharmaceutically active compounds. yu-electronics.com While direct examples starting from 3-Chloroisoquinoline (B97870) 2-oxide are specific, the general reactivity patterns of isoquinolines and their N-oxides are instructive. Electrophilic substitution reactions on the isoquinoline ring typically occur on the benzene (B151609) portion. nih.gov
Synthetic strategies for building fused-ring systems often involve the creation of new rings appended to the isoquinoline core. For instance, methods have been developed for the synthesis of indolo[2,1-a]isoquinolines through a copper-catalyzed [4+1] annulation of N-aryl-1,2,3,4-tetrahydroisoquinolines with α-diazoketones. rsc.org Additionally, the synthesis of fused isoxazoline/isoquinolinone hybrids has been explored, highlighting the utility of the isoquinolinone scaffold in constructing complex heterocyclic systems. yu-electronics.com The development of methods for the late-stage extrusion of atoms like sulfur from thiepine scaffolds provides a pathway to S-doped polycyclic aromatic compounds containing phenanthrene and triphenylene units, demonstrating a broader strategy for creating complex fused systems.
Integration into Chiral Ligands and Organocatalysts for Asymmetric Synthesis
The unique structural and electronic properties of isoquinoline N-oxides have led to their incorporation into chiral ligands and organocatalysts for asymmetric synthesis. The N-oxide moiety can act as a strong Lewis base and a hydrogen bond acceptor, which are crucial features for effective catalysis.
Chiral N,N'-dioxides derived from amino acids have been developed as a new class of ligands that can coordinate with a variety of metal ions to form catalysts for asymmetric reactions. Axially chiral isoquinoline N-oxides have been synthesized with high enantioselectivity using bifunctional organocatalysts. These compounds show promise as chiral ligands or organocatalysts themselves. The development of chiral heteroaromatic N-oxides, including those based on isoquinoline, has been a significant area of research, as these molecules can act as powerful electron-pair donors in catalytic processes.
The versatility of these N-oxides is demonstrated by their application in a range of asymmetric transformations, including the addition of trimethylsilylcyanide to aldehydes and ketones. The design of C2-symmetric chiral N,N'-dioxides has proven to be a particularly fruitful strategy, leading to ligands that are effective in a number of asymmetric reactions. The field of asymmetric synthesis of isoquinoline alkaloids is also well-established, underscoring the importance of chiral isoquinoline derivatives.
The following table highlights some applications of isoquinoline N-oxide derivatives in asymmetric synthesis:
| Catalyst/Ligand Type | Application | Key Features |
|---|---|---|
| Axially Chiral Isoquinoline N-Oxides | Potential as chiral ligands and organocatalysts. | Synthesized with high enantioselectivity using bifunctional organocatalysts. |
| C2-Symmetric Chiral N,N'-Dioxides | Metal ligands and organocatalysts for various asymmetric reactions. | Derived from readily available chiral amino acids. |
| Chiral Heteroaromatic N-Oxides | Organocatalysts for reactions involving organosilicon reagents. | The N-oxide oxygen acts as a nucleophile to activate silicon-based reagents. |
Intermediates in the Development of Advanced Functional Materials
Beyond their applications in traditional organic synthesis, isoquinoline derivatives are also being explored as intermediates in the development of advanced functional materials. Their rigid, planar structures and tunable electronic properties make them attractive candidates for applications in materials science.
Optoelectronic Materials and Small Molecule Semiconductors
Isoquinoline derivatives are utilized in the creation of organic semiconductors and other materials for optoelectronic applications. The electronic and photophysical properties of these compounds are key to their function in this context. While the broader class of metal oxides is widely studied for optoelectronic applications, organic molecules like isoquinoline derivatives offer advantages such as processability and the ability to fine-tune their properties through synthetic modification.
Small molecule semiconductors are of particular interest for organic photovoltaic cells due to their well-defined structures and high purity. The development of novel organic materials is crucial for advancing the performance of devices like organic light-emitting diodes (OLEDs). For instance, quinoxaline-phosphine oxide small molecules have been designed and synthesized for use as electron transport layers in solution-processable OLEDs. tandfonline.com This highlights the potential for N-oxide containing heterocyclic compounds in organic electronics. While specific research on 3-Chloroisoquinoline 2-oxide in this area is not widely documented, the general utility of the isoquinoline scaffold in materials for optoelectronics suggests that its derivatives are promising candidates for further investigation.
Ligands in Coordination Chemistry for Metal Complex Synthesis (e.g., Lanthanide(III) Chloride Complexes)
Isoquinoline N-oxides, including derivatives like this compound, serve as effective ligands in coordination chemistry due to the Lewis basicity of the N-oxide oxygen atom. This oxygen atom acts as a hard donor, making it particularly suitable for coordinating with hard Lewis acids such as lanthanide(III) ions. The resulting metal complexes have applications in various fields, including materials science and catalysis. The coordination of these N-oxide ligands to metal ions is a fundamental aspect of their utility as synthetic building blocks.
The synthesis of lanthanide(III) complexes with isoquinoline N-oxide ligands is typically achieved by reacting a lanthanide salt, such as a chloride or nitrate, with the respective N-oxide ligand in a suitable non-aqueous solvent like ethanol (B145695) or acetone. The stoichiometry of the reactants often determines the composition and coordination number of the resulting complex.
Research Findings on Lanthanide(III) Complexes
Research has demonstrated the synthesis and characterization of lanthanide complexes with various substituted isoquinoline N-oxides. For instance, new complexes of lanthanide nitrates with 5-nitroisoquinoline-2-oxide (NIQNO) have been synthesized with the general formula Ln(NIQNO)₃(NO₃)₃, where Ln ranges from La to Yb and Y. ias.ac.in Similarly, 5-chloroisoquinoline-2-oxide (CIQNO) has been used to synthesize lanthanide perchlorate complexes. researchgate.net
The coordination of the isoquinoline N-oxide ligand to the lanthanide ion occurs through the oxygen atom of the N-O group. This is confirmed by spectroscopic methods such as infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. ias.ac.in In the IR spectra, a characteristic shift of the N-O stretching vibration to a lower frequency upon complexation indicates the coordination of the oxygen atom to the metal ion. In ¹H NMR spectra of diamagnetic La³⁺ and Y³⁺ complexes, the downfield shift of proton signals confirms the drainage of electron density from the ligand to the lanthanide ion upon coordination. ias.ac.in
Lanthanide ions are known for their large size and high positive charge, which allows for high coordination numbers, typically ranging from 6 to 10. In the case of 5-nitroisoquinoline-2-oxide complexes with lanthanide nitrates, a coordination number of eight has been suggested based on electronic spectral data. ias.ac.in The nitrate groups in these complexes are also found to be coordinated to the metal ion. ias.ac.in
The nature and position of substituents on the isoquinoline N-oxide ring can influence the stoichiometry and stability of the resulting metal complexes. This is due to steric and electronic effects that can alter the strength of the metal-ligand bond. ias.ac.in
Below are tables summarizing the types of complexes formed and the spectroscopic data that evidences the coordination.
| Ligand | Metal Ion (Ln) | Anion | General Formula | Coordination Number (Suggested) | Reference |
|---|---|---|---|---|---|
| 5-Nitroisoquinoline-2-oxide (NIQNO) | La-Yb, Y | NO₃⁻ | Ln(NIQNO)₃(NO₃)₃ | 8 | ias.ac.in |
| 5-Chloroisoquinoline-2-oxide (CIQNO) | Nd-Yb, La, Gd | ClO₄⁻ | Ln(CIQNO)₇₃ or Ln(CIQNO)₈₃ | 7 or 8 | researchgate.net |
| Spectroscopic Method | Observation | Interpretation | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Shift of N-O stretching vibration to lower frequency upon complexation. | Coordination of the N-oxide oxygen to the metal ion. | ias.ac.in |
| Proton NMR (¹H NMR) Spectroscopy | Downfield shifts of all proton signals in La³⁺ and Y³⁺ complexes compared to the free ligand. | Drainage of electron density from the ligand towards the lanthanide ion, confirming coordination. | ias.ac.in |
| Electronic (Visible) Spectroscopy | Comparison of spectral shapes of Nd³⁺ and Ho³⁺ complexes. | Used to infer the probable coordination number around the lanthanide ion. | ias.ac.in |
These findings underscore the versatility of isoquinoline N-oxides as ligands in constructing a wide array of lanthanide metal complexes with varying coordination environments and properties.
Analytical Methodologies for the Characterization of 3 Chloroisoquinoline 2 Oxide and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of 3-chloroisoquinoline (B97870) 2-oxide. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each probe different aspects of the molecule's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms. utdallas.edu For 3-chloroisoquinoline 2-oxide, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.
¹H NMR: In the ¹H NMR spectrum of an isoquinoline (B145761) N-oxide derivative, the protons on the aromatic rings typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm). The N-oxide group significantly influences the chemical shifts of the adjacent protons, particularly the proton at the C1 position, which is deshielded. The specific splitting patterns (e.g., doublet, triplet) and coupling constants (J values) reveal the connectivity between adjacent protons, allowing for the assignment of each signal to a specific hydrogen atom in the molecule. libretexts.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring are influenced by the electronegativity of the nitrogen and oxygen atoms and the chlorine substituent. msu.edu The carbon atom attached to the chlorine (C3) and the carbons adjacent to the N-oxide group (C1 and C4) will exhibit characteristic chemical shifts. Aromatic carbons typically resonate in the range of δ 120-150 ppm.
| Technique | Signal Type | Typical Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| ¹H NMR | Multiplet | 7.5 - 8.6 | Aromatic Protons (Isoquinoline Ring) |
| Downfield Singlet/Doublet | ~8.5 - 9.0 | Proton at C1 | |
| ¹³C NMR | Aromatic | 120 - 155 | Aromatic Carbons (Isoquinoline Ring) |
| Specific Resonance | Varies | Carbon at C3 (attached to Cl) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π systems, such as the aromatic rings in this compound. gdckulgam.edu.in
The UV-Vis spectrum of an isoquinoline N-oxide derivative typically displays strong absorption bands resulting from π-π* electronic transitions within the conjugated aromatic system. libretexts.org The position of the maximum absorbance (λmax) is characteristic of the chromophore. msu.edu The presence of the N-oxide functional group and the chlorine substituent can cause shifts in the absorption maxima (either bathochromic to longer wavelengths or hypsochromic to shorter wavelengths) compared to the parent isoquinoline molecule. gdckulgam.edu.in The spectra are usually recorded in a suitable transparent solvent, such as ethanol (B145695) or methanol. mdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com Each type of bond vibrates at a characteristic frequency, making the IR spectrum a molecular "fingerprint". savemyexams.com
For this compound, the IR spectrum will show characteristic absorption bands corresponding to its specific functional groups. Key absorptions include:
Aromatic C-H stretching: Typically found above 3000 cm⁻¹. libretexts.org
C=C and C=N stretching: These appear in the 1500-1650 cm⁻¹ region, characteristic of the aromatic isoquinoline ring.
N-O stretching: The N-oxide bond gives rise to a strong absorption, typically in the 1200-1350 cm⁻¹ range.
C-Cl stretching: This bond vibration is expected in the fingerprint region, usually between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C / C=N | Stretching | 1500 - 1650 | Medium to Strong |
| N-O | Stretching | 1200 - 1350 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment (e.g., High-Resolution Mass Spectrometry (HRMS), LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the exact molecular formula. rsc.org For this compound (C₉H₆ClNO), HRMS can confirm the elemental composition by matching the measured mass to the calculated theoretical mass. A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of the molecular ion peak ([M]⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in two peaks ([M]⁺ and [M+2]⁺) with a corresponding intensity ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures, assessing the purity of a sample, and identifying byproducts or impurities. researchgate.net The sample is first separated by the LC column, and the eluting components are directly introduced into the mass spectrometer for analysis.
Chromatographic Separations for Isolation and Purity Determination (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. rsc.org A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. The separation is based on the differential adsorption of the components to the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, leading to higher resolution and faster separation times. rsc.org It is widely used for the purification and quantitative analysis of compounds. By selecting the appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase, this compound can be effectively separated from starting materials and byproducts, allowing for both purity assessment and preparative isolation. rsc.org
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-Chloroisoquinoline 2-oxide in laboratory settings?
- Methodological Answer : Follow the Material Safety Data Sheet (MSDS) guidelines, which mandate the use of chemical ventilation hoods, nitrile gloves, safety goggles, and lab coats. Immediate decontamination procedures for skin/eye exposure include 15-minute rinsing with water. For spills, use inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent environmental contamination .
Q. How can researchers synthesize this compound, and what factors influence reaction yields?
- Methodological Answer : While direct synthesis protocols for this compound are not provided in the evidence, analogous halogenation reactions for N-oxide compounds (e.g., bromination of triazine N-oxides) suggest using halogenating agents (e.g., Br₂ or Cl₂) with bases like Et₃N or K₂CO₃. Yields depend on stoichiometry, reaction time, and purification methods (e.g., column chromatography with silica/alumina) .
Q. What experimental methods are recommended to determine unrecorded physical properties (e.g., melting point) of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) or capillary melting point apparatus. Cross-reference with structurally similar compounds (e.g., 2-Chloro-1,3,2-dioxaphospholane 2-oxide, which has a melting point of 12–14°C) to estimate thermal behavior. Validate results with purity checks via HPLC .
Advanced Research Questions
Q. How should mutagenicity studies for this compound be designed to distinguish intrinsic N-oxide effects from confounding structural alerts?
- Methodological Answer : Conduct Ames tests with Salmonella typhimurium strains, comparing results to non-N-oxide analogues (e.g., 3-chloroisoquinoline). Include controls to rule out nitro or aromatic amine impurities. Literature reviews indicate that simple aromatic N-oxides lack inherent mutagenicity unless paired with other alerts (e.g., nitro groups) .
Q. What mechanistic insights guide halogenation optimization in N-oxide systems?
- Methodological Answer : In bromination of triazine N-oxides ( ), the choice of base (Et₃N vs. K₂CO₃) affects reaction pathways. Et₃N promotes N-oxide retention, while K₂CO₃ may lead to deoxygenation. Monitor intermediates via TLC and optimize solvent polarity (e.g., CHCl₃/CH₃CN mixtures) to stabilize reactive species .
Q. How can contradictory data on stability or toxicity be resolved?
- Methodological Answer : Perform accelerated stability studies under controlled temperatures and humidity, analyzing decomposition products via GC-MS. For toxicological discrepancies, validate purity (≥95% via NMR) and repeat assays with standardized protocols (e.g., OECD guidelines). Cross-reference MSDS hazard data with experimental LD₅₀ values .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural elucidation, compare IR spectra with computational models (e.g., DFT). Chromatographic purity can be assessed via reverse-phase HPLC with UV detection .
Q. What experimental approaches assess the thermal and oxidative stability of this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres to evaluate decomposition thresholds. Oxidative stability can be tested using radical initiators (e.g., AIBN) in accelerated aging studies. Monitor degradation byproducts with LC-MS and compare to MSDS-reported combustion products (e.g., HCl, CO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
